1-(Pyridin-2-yl)butan-1-ol
Overview
Description
1-(Pyridin-2-yl)butan-1-ol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It features a pyridine ring attached to a butanol chain, making it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Mode of Action
For instance, pyrimidinamine derivatives inhibit the electron transport in mitochondrial complex I, disrupting the energy production in cells .
Biochemical Pathways
If it acts similarly to pyrimidinamine derivatives, it could affect the electron transport chain in mitochondria, leading to a disruption in atp production and energy metabolism within the cell .
Result of Action
If it acts similarly to pyrimidinamine derivatives, it could lead to a disruption in energy production within the cell, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as pyridine derivatives, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Pyridin-2-yl)butan-1-ol in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
It is possible that it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it may interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with butylmagnesium bromide, followed by hydrolysis . Another method includes the reduction of 1-(pyridin-2-yl)butan-1-one using sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow the principles of green chemistry to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)butan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 1-(pyridin-2-yl)butane using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-(Pyridin-2-yl)butan-1-one.
Reduction: 1-(Pyridin-2-yl)butane.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
1-(Pyridin-2-yl)butan-1-ol has several applications in scientific research:
Comparison with Similar Compounds
1-(Pyridin-2-yl)butan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(Pyridin-2-yl)butane: Similar structure but fully reduced without the hydroxyl group.
1-(Pyridin-3-yl)butan-1-ol: Similar structure but with the pyridine ring attached at the 3-position.
Uniqueness: 1-(Pyridin-2-yl)butan-1-ol is unique due to its specific combination of a pyridine ring and a butanol chain, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form coordination complexes with metal ions also sets it apart from other similar compounds .
Properties
IUPAC Name |
1-pyridin-2-ylbutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7,9,11H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZYQACPXHORV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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